CPSI-1306 is a small molecule inhibitor that specifically targets Macrophage migration inhibitory factor (MIF) [, ]. It functions by disrupting the homotrimerization of MIF [, ]. CPSI-1306 has been primarily studied for its potential therapeutic benefits in various diseases, including cancer and diabetes, due to its ability to modulate inflammatory responses [, , , ].
CPSI-1306 primarily functions by inhibiting the keto-enol tautomerase activity of MIF []. This inhibition disrupts the formation of the MIF homotrimer, which is essential for its biological activity [, ]. By inhibiting MIF, CPSI-1306 reduces the recruitment of inflammatory cells to the tumor microenvironment (TME) []. Additionally, CPSI-1306 has been shown to induce apoptosis in cancer cells through various mechanisms, including:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6